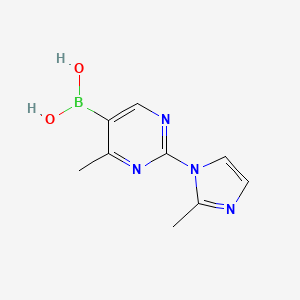
(4-Methyl-2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative that features a pyrimidine ring substituted with a methyl group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form substituted imidazoles, which can then be further functionalized . The reaction conditions often include the use of nickel catalysts and mild temperatures to ensure the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and optimized reaction conditions to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other derivatives.
Reduction: The pyrimidine and imidazole rings can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the boronic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions may involve halogenated compounds and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the pyrimidine ring can lead to partially or fully reduced derivatives.
Scientific Research Applications
(4-Methyl-2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-Methyl-2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the inhibition of enzymes that contain such functional groups. The pyrimidine and imidazole rings contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
(4-Methyl-2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid: Unique due to its specific substitution pattern and boronic acid functionality.
Other Imidazole-Containing Compounds: These include various pharmaceuticals and agrochemicals that feature the imidazole ring but may lack the boronic acid group.
Pyrimidine Derivatives: Compounds that contain the pyrimidine ring but differ in their substituents and functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of the boronic acid group with the imidazole and pyrimidine rings. This combination imparts specific reactivity and stability, making it valuable in various applications .
Properties
Molecular Formula |
C9H11BN4O2 |
|---|---|
Molecular Weight |
218.02 g/mol |
IUPAC Name |
[4-methyl-2-(2-methylimidazol-1-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C9H11BN4O2/c1-6-8(10(15)16)5-12-9(13-6)14-4-3-11-7(14)2/h3-5,15-16H,1-2H3 |
InChI Key |
DKTUMADEQGPDNJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1C)N2C=CN=C2C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(Hydroxymethyl)-6-(3-hydroxyprop-1-enyl)-2,3-dihydro-1,4-benzodioxin-2-yl]benzene-1,2-diol](/img/structure/B14092056.png)
![methyl 6-({[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]carbamoyl}amino)hexanoate](/img/structure/B14092061.png)
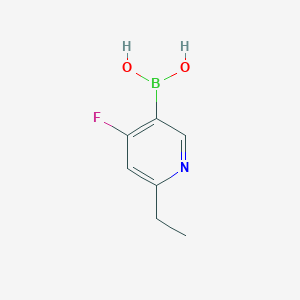
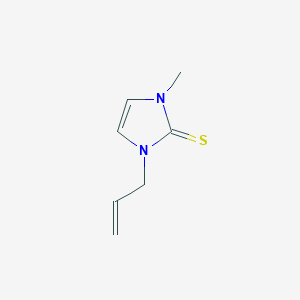
![[8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid](/img/structure/B14092083.png)
![8-(5-chloro-2-methylphenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14092090.png)
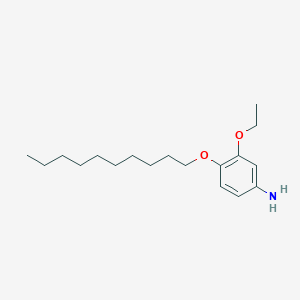
![4-[2-[2-[4-[2-(4-Hydroxyphenyl)ethenyl]pyridin-2-yl]pyridin-4-yl]ethenyl]phenol](/img/structure/B14092102.png)
![(E)-7-(but-2-en-1-yl)-3,9-dimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B14092110.png)
![1-(3-Methoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092113.png)
![4-(2-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14092129.png)
![2-[7-(3-chlorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro[1,2,4]triazino[3,4-f]purin-1(4H)-yl]acetamide](/img/structure/B14092131.png)
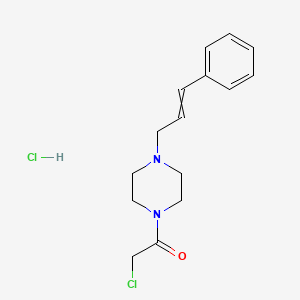
![Methyl 4-{4-hydroxy-1,3,7-trimethyl-6-[(2-methylphenyl)carbamoyl]-2-oxo-1,2,3,5-tetrahydropyrido[2,3-d]pyrimidin-5-yl}benzoate](/img/structure/B14092156.png)
